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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-3-

methylpyrrolidine

CAS No.: 1248433-68-2

Cat. No.: B1454069 Get Quote

Chemical Identity & Core Properties
3-(3-Chlorophenyl)-3-methylpyrrolidine is a 3,3-disubstituted pyrrolidine derivative. It

represents a "hybrid" scaffold, merging the 3-chlorophenyl pharmacophore common in

psychoactive cathinones (e.g., 3-CMC) with the rigid pyrrolidine ring found in compounds like

Profadol and Sibutramine metabolites.

Nomenclature & Identifiers
Property Detail

Chemical Name 3-(3-Chlorophenyl)-3-methylpyrrolidine

CAS Number
1248433-68-2 (Free base) Note: HCl salt often

cited as 1095545-16-6 (generic for 3-aryl)

Molecular Formula C₁₁H₁₄ClN

Molecular Weight 195.69 g/mol

SMILES CC1(CCNC1)C2=CC(=CC=C2)Cl

Structural Class 3-Aryl-3-alkylpyrrolidine

Key Analogs
Profadol (3-OH analog), Desmethylsibutramine

(cyclobutane analog)
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Physicochemical Characteristics
Appearance: Typically a viscous oil (free base) or white crystalline solid (hydrochloride salt).

Boiling Point (Predicted): ~286°C at 760 mmHg.

Density: ~1.09 g/cm³.

pKa: ~9.99 (Basic nitrogen, indicating high affinity for protonation at physiological pH).

Solubility: High solubility in polar organic solvents (DMSO, Methanol); HCl salt is water-

soluble.

Synthesis & Manufacturing Methodology
The synthesis of 3,3-disubstituted pyrrolidines requires the construction of a quaternary carbon

center, which is sterically demanding. The following protocol outlines a robust synthetic

pathway adapted from the classical synthesis of Profadol, modified to preserve the halogen

substituent.

Retrosynthetic Analysis
The most direct route involves the addition of a 3-chlorophenyl nucleophile to a pre-formed

pyrrolidinone ring, followed by functional group manipulation.

Precursor A: 1-Benzyl-3-methylpyrrolidin-3-one (protecting group required to prevent N-

alkylation).

Precursor B: 3-Chlorophenylmagnesium bromide (Grignard reagent).

Step-by-Step Protocol (Grignard Approach)
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Grignard Formation

Charge a flame-dried 3-neck flask with magnesium turnings (1.2 eq) and anhydrous THF.

Add a crystal of iodine to initiate.
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Dropwise add 1-bromo-3-chlorobenzene (1.0 eq) in THF. Maintain gentle reflux.[1]

Stir for 1 hour after addition to ensure complete formation of 3-chlorophenylmagnesium

bromide.

Step 2: Nucleophilic Addition

Cool the Grignard solution to 0°C.

Dropwise add 1-benzyl-3-methylpyrrolidin-3-one (0.8 eq) dissolved in THF.

Allow the mixture to warm to room temperature and stir for 4–6 hours.

Quench: Pour reaction mixture into saturated NH₄Cl solution.

Extraction: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Intermediate: 1-Benzyl-3-(3-chlorophenyl)-3-methylpyrrolidin-3-ol.

Step 3: Dehydration & Reduction (Ionic Hydrogenation) Standard catalytic hydrogenation

(H₂/Pd-C) risks dehalogenation (removing the Cl atom). Therefore, ionic hydrogenation is

preferred.

Dissolve the tertiary alcohol intermediate in Dichloromethane (DCM).

Add Triethylsilane (Et₃SiH) (3.0 eq).

Cool to 0°C and dropwise add Trifluoroacetic Acid (TFA) (10.0 eq).

Stir at room temperature for 12 hours. The TFA promotes dehydration to the alkene, and

Et₃SiH reduces it in situ to the alkane.

Workup: Basify with NaOH, extract with DCM.

Step 4: Deprotection (N-Dealkylation)

Dissolve the N-benzyl product in 1,2-dichloroethane (DCE).

Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq) and reflux for 3 hours.
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Evaporate solvent to yield the carbamate intermediate.

Redissolve in Methanol and reflux for 1 hour to cleave the carbamate.

Final Product: 3-(3-Chlorophenyl)-3-methylpyrrolidine (isolated as HCl salt).

Synthesis Workflow Diagram
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Caption: Figure 1. Synthetic pathway utilizing Grignard addition and ionic hydrogenation to

preserve the chloro-substituent.

Pharmacological Profile & Mechanism
The pharmacological activity of 3-(3-chlorophenyl)-3-methylpyrrolidine can be inferred from

its structural homology to Profadol and Sibutramine.

Structure-Activity Relationship (SAR)
3,3-Disubstitution: The quaternary center at position 3 locks the phenyl ring in a specific

conformation relative to the nitrogen lone pair. This steric bulk typically reduces affinity for

the Dopamine Transporter (DAT) while retaining or enhancing affinity for the Serotonin

(SERT) and Norepinephrine (NET) transporters.

3-Chloro Substituent: In aryl-amine psychopharmacology, replacing a 3-hydroxyl (as in

Profadol) with a 3-chloro group generally:

Decreases Opioid Affinity: The H-bond donor capability of the phenol is lost.

Increases Lipophilicity: Enhances blood-brain barrier (BBB) penetration.
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Enhances Monoamine Reuptake Inhibition: The electron-withdrawing chlorine atom often

boosts affinity for SERT/NET (similar to the shift from Tramadol to Venlafaxine analogs).

Predicted Mechanism of Action
Based on SAR, the compound acts primarily as a Serotonin-Norepinephrine Reuptake Inhibitor

(SNRI) with potential weak opioid modulation.

Target Predicted Affinity Functional Effect

SERT (Serotonin Transporter) High Antidepressant / Anxiolytic

NET (Norepinephrine

Transporter)
Moderate-High Stimulant / Analgesic

DAT (Dopamine Transporter) Low-Moderate Mild Euphorigenic

MOR (Mu-Opioid Receptor) Low
Mild Analgesia (Reduced

compared to Profadol)

Pharmacological Pathway Diagram
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Caption: Figure 2. Predicted pharmacodynamic profile highlighting SNRI activity as the primary

mechanism.

Safety & Handling Protocols
As a chemical with predicted potent CNS activity and no established toxicological monograph,

3-(3-Chlorophenyl)-3-methylpyrrolidine must be handled as a High-Potency API (Active

Pharmaceutical Ingredient).

Hazard Identification
Acute Toxicity: Likely harmful if swallowed or inhaled.[1] Analogous compounds show LD50

values in the range of 100–300 mg/kg (rodent).

Target Organ Toxicity: CNS stimulation, potential cardiovascular strain (hypertension,

tachycardia) due to NET inhibition.
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Irritation: The free base is caustic; the HCl salt is a severe eye irritant.

Handling Procedures
Engineering Controls: All weighing and synthesis steps involving the powder or free base

must be conducted inside a Class II Biological Safety Cabinet or a chemical fume hood with

HEPA filtration.

PPE: Double nitrile gloves, lab coat, and P100 respirator (if outside a hood).

Deactivation: Spills should be treated with 10% bleach solution (to oxidize the amine)

followed by detergent cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. assets.greenbook.net [assets.greenbook.net]

2. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Profile: 3-(3-Chlorophenyl)-3-
methylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1454069#3-3-chlorophenyl-3-methylpyrrolidine-cas-
number-search]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/1422-0067/25/20/11158
https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b1454069?utm_src=pdf-custom-synthesis
https://assets.greenbook.net/M95290.pdf
https://www.mdpi.com/1422-0067/25/20/11158
https://www.benchchem.com/product/b1454069#3-3-chlorophenyl-3-methylpyrrolidine-cas-number-search
https://www.benchchem.com/product/b1454069#3-3-chlorophenyl-3-methylpyrrolidine-cas-number-search
https://www.benchchem.com/product/b1454069#3-3-chlorophenyl-3-methylpyrrolidine-cas-number-search
https://www.benchchem.com/product/b1454069#3-3-chlorophenyl-3-methylpyrrolidine-cas-number-search
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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